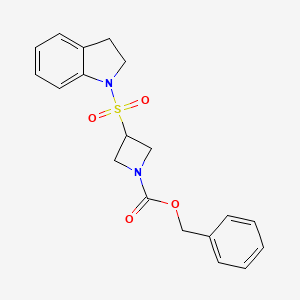

benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate

CAS No.: 1803570-77-5

Cat. No.: VC6739512

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803570-77-5 |

|---|---|

| Molecular Formula | C19H20N2O4S |

| Molecular Weight | 372.44 |

| IUPAC Name | benzyl 3-(2,3-dihydroindol-1-ylsulfonyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2 |

| Standard InChI Key | WBFASVBETJDPKO-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound combines two pharmacologically significant motifs:

-

Azetidine-1-carboxylate: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding affinity to biological targets .

-

2,3-Dihydro-1H-indole-1-sulfonyl: A partially saturated indole derivative with a sulfonyl group at the 1-position, enabling hydrogen bonding and π-π stacking interactions .

Table 1: Comparative Molecular Properties of Related Compounds

Synthetic Methodologies

Key Synthetic Routes

The synthesis likely involves a multi-step approach, drawing from methodologies used for analogous azetidine and indole derivatives:

Azetidine Core Formation

Azetidine rings are typically constructed via:

-

Cyclization of β-amino alcohols: For example, treatment of 3-aminopropanol derivatives with phosgene or carbonyldiimidazole to form the 1-carboxylate .

-

Ring-closing metathesis: Using Grubbs catalysts for strained ring systems .

Sulfonylation of Dihydroindole

The dihydroindole sulfonyl group is introduced via:

-

Sulfonation with sulfonyl chlorides: Reaction of 2,3-dihydro-1H-indole with chlorosulfonic acid, followed by coupling to the azetidine nitrogen .

-

Mitsunobu conditions: For stereoselective sulfonamide bond formation .

Benzyl Protection/Deprotection

The benzyl ester at the azetidine 1-position is installed using:

Physicochemical Profiling

Solubility and LogP

-

Calculated LogP: ~2.8 (using PubChem’s XLogP3 algorithm) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous solubility: Estimated <10 μg/mL due to the aromatic benzyl and indole groups .

Spectroscopic Data

-

¹H NMR: Expected signals include:

-

IR: Strong bands at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Biological Activity and Applications

Melatonergic Receptor Modulation

Structurally related azetidine-carboxylates exhibit affinity for MT₁/MT₂ melatonin receptors, which regulate circadian rhythms and sleep disorders . The dihydroindole sulfonyl group may enhance subtype selectivity, as seen in analogs like UCM549 .

Future Directions

Structural Optimization

-

Bioisosteric replacement: Substituting the benzyl group with pyridinyl or thiophene to enhance solubility.

-

Pro-drug strategies: Installing hydrolyzable esters (e.g., pivaloyloxymethyl) for improved oral bioavailability .

Target Validation Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume